5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Thiophene Derivatives and Biological Activity
Thiophene derivatives, like 5-bromo-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide, have garnered interest due to their significant biological activities. Research has demonstrated that the substitution of aromatic rings with thiophene, a sulfur-containing heterocycle, can retain or enhance biological activity, including potential carcinogenicity. For example, thiophene analogs of known carcinogens were synthesized and evaluated, revealing in vitro activities consistent with their chemical properties, though their in vivo carcinogenic potential was questioned (Ashby et al., 1978).
Role in Drug Design
Thiophene and furan derivatives play a pivotal role in drug design, acting as core structures for bioactive molecules. Their importance is underscored in the synthesis of nucleobases, nucleosides, and their analogs, demonstrating the potential for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The bioisosteric replacement of aryl substituents with heteroaryl ones like thiophene has been assessed, showing optimized activity and selectivity across various classes of compounds (Ostrowski, 2022).
Synthetic Applications
The chemistry of thiophene derivatives is rich and varied, offering a wide range of applications beyond medicinal chemistry. Thiophenes are crucial in the synthesis of organic materials due to their electronic properties, serving as intermediates in organic synthesis, and finding uses in agrochemicals, flavors, and dyes. Recent advancements in thiophene synthesis highlight the development of novel synthetic approaches and the exploration of environmentally friendly and economical procedures for their production (Xuan, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S2/c1-7-2-3-9(18-7)8-6-19-13(15-8)16-12(17)10-4-5-11(14)20-10/h2-6H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYNTRCNOQCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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